3-Azabicyclo[3.2.1]octan-8-ol hydrochloride
Overview
Description
3-Azabicyclo[3.2.1]octan-8-ol hydrochloride is a chemical compound with the molecular formula C7H14ClNO. It is a bicyclic structure that includes a nitrogen atom, making it part of the azabicyclo family. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research .
Scientific Research Applications
3-Azabicyclo[3.2.1]octan-8-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It serves as an intermediate in the production of agrochemicals, pharmaceuticals, and dyestuffs.
Mechanism of Action
Target of Action
The primary target of 3-Azabicyclo[32It’s known that the 8-azabicyclo[321]octane scaffold, which is a part of this compound, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Mode of Action
The specific mode of action of 3-Azabicyclo[32Compounds with the 8-azabicyclo[321]octane scaffold, such as tropane alkaloids, are known to interact with various biological targets, leading to diverse biological activities .
Biochemical Pathways
The exact biochemical pathways affected by 3-Azabicyclo[32Tropane alkaloids, which share a similar structure, are known to affect various biochemical pathways .
Result of Action
The molecular and cellular effects of 3-Azabicyclo[32Compounds with similar structures, such as tropane alkaloids, are known to have diverse biological activities .
Biochemical Analysis
Biochemical Properties
3-Azabicyclo[3.2.1]octan-8-ol hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to modulate the activity of 11β-hydroxysteroid dehydrogenase type 1, an enzyme involved in glucocorticoid metabolism . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of its catalytic function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in stress response and metabolic regulation . Additionally, it can alter cellular metabolism by impacting the flux of metabolites through key metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exert beneficial effects by modulating enzyme activity and gene expression. At high doses, it can cause toxic or adverse effects, including cellular stress and metabolic dysregulation . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the metabolism of glucocorticoids and other biomolecules. These interactions can influence metabolic flux and alter the levels of key metabolites . The compound’s role in these pathways highlights its potential as a modulator of metabolic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The compound’s distribution can affect its activity and function, influencing its overall impact on cellular processes.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, modulating the activity of enzymes and other biomolecules within specific subcellular regions.
Preparation Methods
The synthesis of 3-Azabicyclo[3.2.1]octan-8-ol hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through several methodologies, including the stereoselective formation of the bicyclic scaffold from an acyclic starting material or through desymmetrization of achiral tropinone derivatives . Industrial production methods often involve the use of specific catalysts and controlled reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-Azabicyclo[3.2.1]octan-8-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the alcohol group into a ketone or aldehyde.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted bicyclic compounds .
Comparison with Similar Compounds
3-Azabicyclo[3.2.1]octan-8-ol hydrochloride can be compared with other similar compounds, such as:
- Tropan-3α-ol
- Tropan-3β-ol
- 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride
These compounds share a similar bicyclic structure but differ in their functional groups and specific chemical properties.
Properties
IUPAC Name |
3-azabicyclo[3.2.1]octan-8-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c9-7-5-1-2-6(7)4-8-3-5;/h5-9H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMFHKGTJWAZSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC1C2O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1523618-33-8, 1331847-92-7 | |
Record name | 3-Azabicyclo[3.2.1]octan-8-ol, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1523618-33-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-azabicyclo[3.2.1]octan-8-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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